Lauroyl-L-carnitine chloride
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Overview
Description
Lauroyl-L-carnitine (chloride) is an acylcarnitine compound that plays a significant role in energy metabolism. It is a quaternary ammonium-containing cationic surfactant and is known for its ability to enhance absorption . This compound is synthesized in the liver from methionine and is a metabolite of lysine . It is widely used in biochemical and metabolomics research due to its essential roles in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lauroyl-L-carnitine (chloride) involves the following steps :
Starting Material: L-carnitine is used as the raw material.
Solvent: Acetic acid is used as the solvent.
Reaction: Lauroyl chloride is added to the solution, and the mixture is heated to react.
Evaporation: The acetic acid is evaporated under reduced pressure.
Crystallization: Acetone is added, and the mixture is stirred to disperse, followed by cooling to crystallize.
Filtration and Drying: The product is filtered and dried to obtain crude lauroyl-L-carnitine (chloride).
Purification: The crude product is dissolved in ethanol or methanol under heating, filtered, vacuum distilled, and concentrated. Acetone is added again, stirred, cooled for crystallization, filtered, and dried to obtain pure lauroyl-L-carnitine (chloride).
Industrial Production Methods: The industrial production of lauroyl-L-carnitine (chloride) follows the same synthetic route but is scaled up for mass production. The process is characterized by its simplicity, practicality, low pollution, short reaction period, and low cost, with a yield of at least 92 percent .
Chemical Reactions Analysis
Types of Reactions: Lauroyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Lauroyl-L-carnitine (chloride) has a wide range of scientific research applications :
Chemistry: It is used as a surfactant and absorption enhancer in various chemical reactions.
Biology: It is used to permeabilize cell membranes for the delivery of polar fluorescent probes.
Medicine: It is used as a diagnostic marker for carnitine deficiency and in the assessment of disease activity.
Industry: It is used in the formulation of various biochemical products and as an analytical standard in high-performance liquid chromatography.
Mechanism of Action
The mechanism of action of lauroyl-L-carnitine (chloride) involves its role as an acylcarnitine . It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis in cells. The compound also interacts with cell membranes, enhancing their permeability and facilitating the delivery of other compounds .
Comparison with Similar Compounds
Lauroyl-L-carnitine (chloride) is unique among acylcarnitines due to its specific structure and properties . Similar compounds include:
- Decanoyl-L-carnitine
- Isovaleryl-L-carnitine
- Palmitoyl-L-carnitine
- Butyryl-L-carnitine
Comparison:
- Decanoyl-L-carnitine: Has a shorter carbon chain compared to lauroyl-L-carnitine.
- Isovaleryl-L-carnitine: Contains a branched carbon chain.
- Palmitoyl-L-carnitine: Has a longer carbon chain.
- Butyryl-L-carnitine: Contains a shorter carbon chain and different functional groups.
Lauroyl-L-carnitine (chloride) stands out due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant and absorption enhancer .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-UNTBIKODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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